![molecular formula C10H14N4 B14417872 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole CAS No. 82410-58-0](/img/structure/B14417872.png)
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is widely used due to its efficiency and the availability of starting materials. The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Polar solvents such as water or ethanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to simulate the coordination of histidine to heme complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its therapeutic potential in treating infections and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-methylimidazole
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1H-Imidazole, 2-ethyl-4-methyl-
Uniqueness
Compared to similar compounds, 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential antimicrobial activity make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
82410-58-0 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole |
InChI |
InChI=1S/C10H14N4/c1-9-11-3-5-13(9)7-8-14-6-4-12-10(14)2/h3-6H,7-8H2,1-2H3 |
InChI Key |
IDCBWKPFWWHANV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN2C=CN=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)
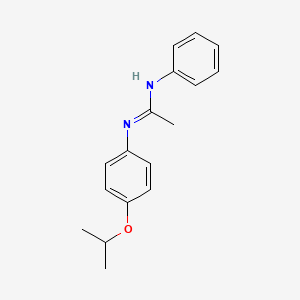
![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
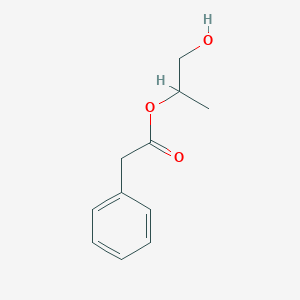
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)

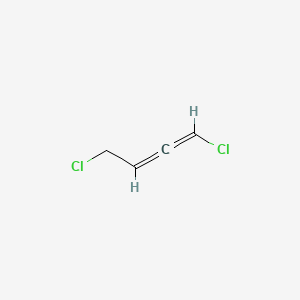
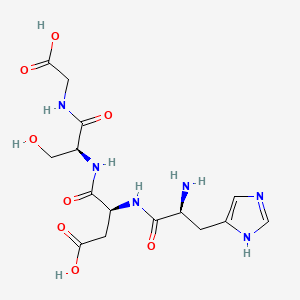
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)

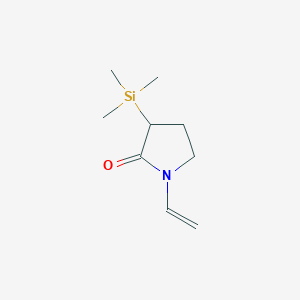
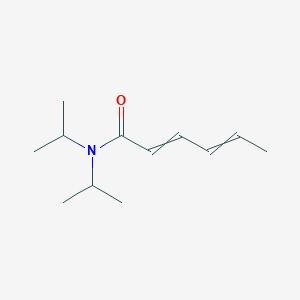
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
